molecular formula C6H13NO2 B2694310 [2-(Aminomethyl)oxolan-2-yl]methanol CAS No. 2281310-47-0

[2-(Aminomethyl)oxolan-2-yl]methanol

Cat. No.: B2694310
CAS No.: 2281310-47-0
M. Wt: 131.175
InChI Key: CFDDSPSJOUBOPH-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)oxolan-2-yl]methanol is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its oxolane ring structure with an aminomethyl group and a hydroxymethyl group attached to it. This compound is known for its potential in pharmaceutical and chemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Aminomethyl)oxolan-2-yl]methanol typically involves the reaction of oxirane (ethylene oxide) with an amine under controlled conditionsThe reaction conditions often require a temperature range of 50-100°C and a pressure of 1-5 atm to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The process typically includes steps such as raw material preparation, reaction, purification, and quality control. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Aminomethyl)oxolan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The oxolane ring provides structural stability, allowing the compound to fit into active sites of proteins and enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Aminomethyl)oxolan-2-yl]methanol is unique due to its combination of an aminomethyl group and a hydroxymethyl group attached to an oxolane ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable scaffold in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

[2-(aminomethyl)oxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDDSPSJOUBOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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